N-allyl-N-(2-pyrimidinyl)amine
Overview
Description
N-allyl-N-(2-pyrimidinyl)amine is a chemical compound that is part of a broader class of organic molecules which include allyl and pyrimidinyl functional groups. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical properties related to compounds that are structurally similar or related to N-allyl-N-(2-pyrimidinyl)amine.
Synthesis Analysis
The synthesis of N-allyl-N-(2-pyrimidinyl)amine derivatives and related compounds has been explored through various methodologies. For instance, the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been described, leading to highly enantioenriched products that can be transformed into substituted piperidines, pyrrolidines, and pyrimidinones . Another approach involves the Buchwald-Hartwig amination conditions to synthesize new N-arylpyrimidin-2-amine derivatives, showcasing the versatility of palladium-catalyzed reactions . Additionally, the synthesis of pyridines from allyl amines and alkynes through a Cu(II)-promoted dehydrogenation and Rh(III)-catalyzed N-annulation sequence has been developed . These methods highlight the diverse synthetic strategies that can be employed to create compounds related to N-allyl-N-(2-pyrimidinyl)amine.
Molecular Structure Analysis
The molecular structure of N-allyl derivatives has been studied using various spectroscopic and computational techniques. For example, the structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine was examined by NMR spectroscopy, X-ray crystallography, and DFT computations, revealing insights into the tautomeric forms and stability of these compounds .
Chemical Reactions Analysis
N-allyl-N-(2-pyrimidinyl)amine and its derivatives can undergo a variety of chemical reactions. Cycloaddition reactions have been used to create novel pyrimidinone and fused pyrimidinone derivatives from 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes . Furthermore, the application of primary allylamine derivatives of Baylis-Hillman adducts to heterocyclic synthesis has been demonstrated, leading to the generation of pyrimidinones and pyrrolizinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-allyl-N-(2-pyrimidinyl)amine derivatives are influenced by their molecular structure. The papers discuss the synthesis and properties of various heterocyclic compounds, which can provide insights into the behavior of N-allyl-N-(2-pyrimidinyl)amine. For instance, the synthesis of pyrrole via a formal cycloaddition of allyl ketone and amine under metal-free conditions offers a mild procedure for constructing substituted pyrroles . The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been elucidated, showing the importance of hydrogen bonding and π-stacking interactions in the solid state .
Scientific Research Applications
Asymmetric Synthesis
- N-allyl-N-(2-pyrimidinyl)amine derivatives have been employed in the asymmetric synthesis of complex molecules, such as 8-aminoindolizidine, through diastereoselective addition reactions. This process involves allylmagnesium chloride addition to chiral 2-pyrroleimines, leading to secondary amines with allyl to (Z)-1-propenyl isomerization. Subsequent transformations and ring-closing metathesis yield unsaturated bicyclic compounds, which upon hydrogenation produce indolizidine derivatives (Albano et al., 2008).
Heterocyclic Synthesis
- The synthesis of heterocycles, such as 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones, utilizes primary allyl amines derived from Baylis-Hillman adducts. These reactions showcase the versatility of N-allyl-N-(2-pyrimidinyl)amine derivatives in generating diverse heterocyclic structures through robust synthetic strategies (Nag et al., 2008).
Catalysis and Organic Transformations
- Research in catalysis has highlighted the role of N-allyl-N-(2-pyrimidinyl)amine derivatives in facilitating allylic amination reactions. These reactions are crucial for constructing cyclic amines, including pyrrolidines and piperidines, through intramolecular and intermolecular processes. Such transformations are vital for synthesizing medicinally relevant compounds and enhancing molecular complexity (Cochet et al., 2012).
Material Science and Gene Delivery
- In material science, guanidinylated poly(allyl amine) has been synthesized and used as a gene carrier. This application demonstrates the potential of N-allyl-N-(2-pyrimidinyl)amine derivatives in biomedical research, particularly in facilitating effective gene delivery mechanisms. The guanidinylation of poly(allyl amine) enhances its interaction with DNA, leading to nanoparticle formation suitable for gene transfection (Yu et al., 2009).
Future Directions
The future directions in the field of allylic amines, such as “N-allyl-N-(2-pyrimidinyl)amine”, involve the development of increasingly general and modular multicomponent reactions for allylic amine synthesis . This would increase the diversity of allylic amines and could potentially lead to the discovery of new drugs and other valuable compounds .
properties
IUPAC Name |
N-prop-2-enylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWCTDSSMHOOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391005 | |
Record name | N-allyl-N-(2-pyrimidinyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N-(2-pyrimidinyl)amine | |
CAS RN |
5176-93-2 | |
Record name | N-2-Propen-1-yl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5176-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-allyl-N-(2-pyrimidinyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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